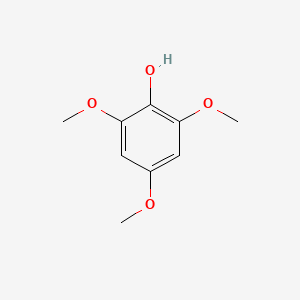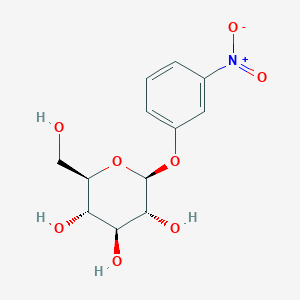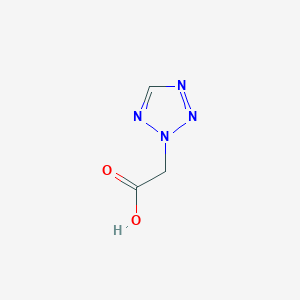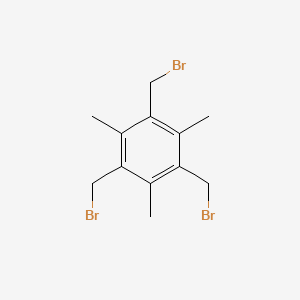
1,3,5-トリクロロ-2,4,6-トリフルオロベンゼン
概要
説明
1,3,5-Trichloro-2,4,6-trifluorobenzene (TCTF) is a synthetic organic compound belonging to the family of halogenated aromatic compounds. It is a colorless, volatile liquid with a sweet odor and a molecular weight of 265.4 g/mol. TCTF is used in a wide range of industrial applications, including as a reagent, a catalyst, and as a solvent. It is also used in the synthesis of organic compounds, such as pharmaceuticals and pesticides.
科学的研究の応用
熱力学的性質
“1,3,5-トリクロロ-2,4,6-トリフルオロベンゼン”は、その熱力学的性質について研究されてきました。 この化合物の分子量は235.418です . 固体状態のエントロピー (S°) は、異なる研究によると243.3 J/molK および 245.35 J/molK です . 固体の定圧熱容量 (Cp,solid) は、298.15 K で 197.0 J/mol*K です . 三重点温度 (T triple) は 335.01 K です .
相変化データ
この化合物は、臨界温度 (Tc) が 684.8 K、臨界圧力 (Pc) が 32.70 bar です . これらの性質は、さまざまな条件下における化合物の挙動を理解するために重要です .
三官能性リンカーとしての使用
“1,3,5-トリクロロ-2,4,6-トリフルオロベンゼン”は、さまざまな求核試薬と反応する三官能性リンカーとして研究されてきました . この研究では、塩化シアヌル (TCT) における芳香族求核置換のための3つの直交部位を探求しました。 アルコール、チオール、アミンなどのさまざまな求核試薬の組み込みの優先順位は、実験的および理論的に検討されました . TCT に求核試薬を組み込む際の優先順位は、アルコール > チオール > アミンであることがわかりました .
ケミカルバイオロジーおよびナノバイオテクノロジーでの使用
この化合物は、ケミカルバイオロジーやナノバイオテクノロジーの分野で潜在的な用途があります . これは、キメラ、ポリリガンド、コンジュゲート (分子間) またはサイクル (分子内) をレンダリングするために、化学/生物学的部分を連結するために使用できます . リンカーは、新しい分子構造の安定性を確保する必要があり、場合によっては、生物学的標的に到達したら、荷物の放出を促進する必要もあります .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, or vapor and to use it only outdoors or in a well-ventilated area .
作用機序
Target of Action
This compound is a derivative of benzene, a simple aromatic ring, and its biological targets could be diverse depending on the context of its use .
Mode of Action
It’s known that halogenated benzene derivatives can interact with various biological targets through non-covalent interactions such as halogen bonding .
Biochemical Pathways
It’s known that halogenated benzene derivatives can influence a variety of biochemical processes, potentially including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Like other small organic molecules, it’s likely to be absorbed well in the body, distributed to various tissues, metabolized by liver enzymes, and excreted in urine or feces .
Result of Action
Halogenated benzene derivatives can have a variety of effects, potentially including modulation of protein function, disruption of membrane integrity, and induction of oxidative stress .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3,5-Trichloro-2,4,6-trifluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its solubility, stability, and reactivity .
生化学分析
Biochemical Properties
1,3,5-Trichloro-2,4,6-trifluorobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 1,3,5-Trichloro-2,4,6-trifluorobenzene and cytochrome P450 can lead to the formation of reactive intermediates that may affect cellular processes . Additionally, this compound can bind to proteins and other biomolecules, potentially altering their function and stability.
Cellular Effects
The effects of 1,3,5-Trichloro-2,4,6-trifluorobenzene on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression and cellular behavior . Moreover, 1,3,5-Trichloro-2,4,6-trifluorobenzene can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.
Molecular Mechanism
At the molecular level, 1,3,5-Trichloro-2,4,6-trifluorobenzene exerts its effects through various mechanisms. One of the primary mechanisms is the binding to and inhibition of enzymes involved in detoxification processes, such as glutathione S-transferase . This inhibition can lead to the accumulation of toxic intermediates within the cell. Additionally, 1,3,5-Trichloro-2,4,6-trifluorobenzene can interact with DNA, causing changes in gene expression and potentially leading to mutagenic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Trichloro-2,4,6-trifluorobenzene have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or UV exposure . Long-term exposure to 1,3,5-Trichloro-2,4,6-trifluorobenzene in in vitro studies has shown that it can lead to persistent changes in cellular function, including altered cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 1,3,5-Trichloro-2,4,6-trifluorobenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity . High doses of 1,3,5-Trichloro-2,4,6-trifluorobenzene have been associated with adverse effects such as liver damage, oxidative stress, and disruption of normal metabolic processes. These toxic effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
1,3,5-Trichloro-2,4,6-trifluorobenzene is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and altering the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, 1,3,5-Trichloro-2,4,6-trifluorobenzene is transported and distributed through passive diffusion and active transport mechanisms . The compound can bind to transport proteins, facilitating its movement across cellular membranes. Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, potentially leading to localized effects.
Subcellular Localization
The subcellular localization of 1,3,5-Trichloro-2,4,6-trifluorobenzene is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including the endoplasmic reticulum and mitochondria . This localization can affect its activity and function, as well as its interactions with other biomolecules. Post-translational modifications and targeting signals may also play a role in directing 1,3,5-Trichloro-2,4,6-trifluorobenzene to specific subcellular compartments.
特性
IUPAC Name |
1,3,5-trichloro-2,4,6-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXZZPSKCVNHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)Cl)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185758 | |
| Record name | Benzene, 1,3,5-trichloro-2,4,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
319-88-0 | |
| Record name | 1,3,5-Trichloro-2,4,6-trifluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3,5-trichloro-2,4,6-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 319-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3,5-trichloro-2,4,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-trichloro-2,4,6-trifluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 1,3,5-Trichloro-2,4,6-trifluorobenzene?
A1: 1,3,5-Trichloro-2,4,6-trifluorobenzene crystallizes in the hexagonal space group P63/m. The unit cell dimensions at room temperature are a = b = 8.541(3) Å and c = 6.282(2) Å. [] The unit cell contains two planar molecules situated at 6(2d) sites. At a lower temperature of 4.2 K, the unit cell dimensions slightly contract to a = b = 8.441(2) Å and c = 6.052(2) Å. [] This low-temperature study confirmed that no phase transition occurs upon cooling. []
Q2: How does 1,3,5-Trichloro-2,4,6-trifluorobenzene interact with cytochrome P450 enzymes?
A2: Computational studies using density functional theory (DFT) reveal that cytochrome P450 Compound I can oxidatively dehalogenate 1,3,5-Trichloro-2,4,6-trifluorobenzene. [] Interestingly, the enzyme preferentially removes fluorine over chlorine in this mixed halogenated benzene. [] This selectivity arises from the difference in reaction pathways and energetics associated with chlorine and fluorine migration in the formed cyclohexadienone intermediates. []
Q3: What are the thermodynamic properties of 1,3,5-Trichloro-2,4,6-trifluorobenzene?
A3: The heat capacity of 1,3,5-Trichloro-2,4,6-trifluorobenzene was measured from 14 to 347 K using adiabatic calorimetry. [] The heat capacity curve displays an anomaly between 285 and 305 K. [] The triple point temperature of this compound is 335.01 K, and the entropy of its crystalline form at 298.15 K is 243.3 J K−1 mol−1. [] Additionally, the vapor pressure of 1,3,5-Trichloro-2,4,6-trifluorobenzene has been measured from 3 kPa to 180 kPa and fitted to both Antoine and Chebyshev equations for convenient estimation within this pressure range. []
Q4: Are there any known reactions involving 1,3,5-Trichloro-2,4,6-trifluorobenzene as a starting material?
A4: Research has investigated the Rosenmund von Braun reaction using 1,3,5-Trichloro-2,4,6-trifluorobenzene as a starting material. [] This reaction typically involves the conversion of aryl halides to aryl nitriles using copper(I) cyanide. While the specific products of this reaction with 1,3,5-Trichloro-2,4,6-trifluorobenzene are not detailed in the provided abstract, it highlights the compound's potential use in synthetic transformations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















